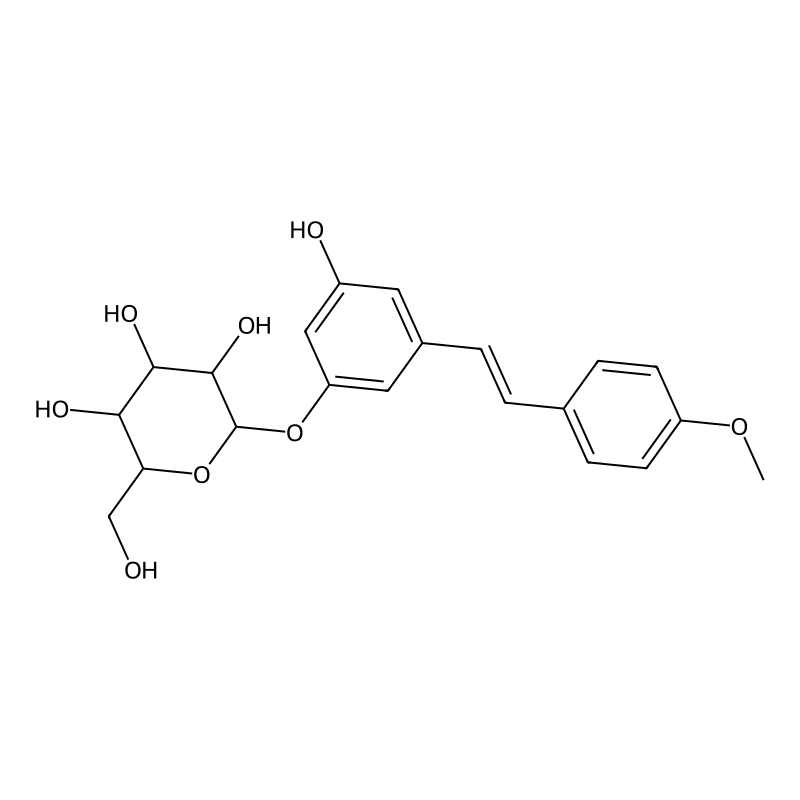Desoxyrhaponticin

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Desoxyrhaponticin, also known as 3,5-Dihydroxy-2-phenylchromen-4-one, is a natural compound found in various plants, including the genus Rhaponticum and Leuzea []. While its precise role in the plant's biology remains under investigation, research suggests Desoxyrhaponticin possesses several properties that make it an interesting subject for scientific inquiry:
Potential Anti-inflammatory and Antioxidant Effects
Studies have shown that Desoxyrhaponticin exhibits anti-inflammatory and antioxidant properties in vitro and in vivo [].
In vitro
Desoxyrhaponticin has been shown to suppress the production of inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines, in stimulated immune cells []. Additionally, it demonstrates free radical scavenging activity, suggesting potential antioxidant properties.
In vivo
Animal studies suggest that Desoxyrhaponticin may offer protection against inflammation-related conditions like arthritis and liver injury []. However, further research is needed to confirm these findings and understand the underlying mechanisms.
Potential for Bone Health
Desoxyrhaponticin has been shown to stimulate osteoblast activity, which are cells responsible for bone formation, in vitro []. This suggests a potential role for Desoxyrhaponticin in promoting bone health, although further research is needed to investigate its efficacy and safety in vivo.
Other Potential Applications
Preliminary research suggests Desoxyrhaponticin may have other potential applications, including:
- Neuroprotective effects: Studies suggest Desoxyrhaponticin may protect against neurodegenerative diseases like Alzheimer's disease []. However, more research is required to confirm these findings.
- Anticancer properties: Some studies suggest Desoxyrhaponticin may exhibit anti-cancer properties, but further research is needed to understand its mechanisms and potential therapeutic applications [].
Desoxyrhaponticin is a naturally occurring stilbene glycoside predominantly found in the roots of rhubarb (Rheum species). It is chemically classified as a derivative of rhaponticin and has garnered attention for its potential therapeutic properties. The compound is characterized by its unique structure, which includes a glucose moiety attached to a stilbene backbone, contributing to its biological activity and pharmacological significance.
The primary mechanism of action of desoxyrhaponticin is believed to be its inhibition of fatty acid synthase (FASN) in cancer cells. By hindering fatty acid production, it disrupts the cell's ability to build membranes and maintain energy homeostasis, ultimately leading to apoptosis (programmed cell death) [, ]. Additionally, its role in glucose uptake inhibition might contribute to its potential anti-diabetic effects, although further research is needed to elucidate the exact mechanism.
- Hydrolysis: The glycosidic bond can be cleaved under acidic or enzymatic conditions, releasing the aglycone (rhapontigenin) and glucose.
- Oxidation: The stilbene structure can be oxidized to form various phenolic compounds, which may exhibit different biological activities.
- Reduction: Desoxyrhaponticin can be reduced to yield derivatives with altered properties, potentially enhancing its therapeutic efficacy.
Desoxyrhaponticin exhibits several notable biological activities:
- Fatty Acid Synthase Inhibition: Research indicates that desoxyrhaponticin acts as an inhibitor of fatty acid synthase, an enzyme implicated in cancer cell proliferation. It has shown promise in inducing apoptosis in human breast cancer cells, suggesting potential applications in cancer therapy .
- Antimicrobial Properties: The compound has demonstrated activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Antidiabetic Effects: Desoxyrhaponticin has been investigated for its ability to enhance glucose uptake, positioning it as a candidate for diabetes management .
The synthesis of desoxyrhaponticin can be achieved through various methods:
- Extraction from Natural Sources: The primary method involves extracting desoxyrhaponticin from rhubarb roots using solvents like ethanol or methanol. This method preserves the compound's natural configuration.
- Chemical Synthesis: Laboratory synthesis may involve the modification of simpler stilbene derivatives through glycosylation reactions, although this approach is less common due to the complexity and cost involved.
Desoxyrhaponticin interacts with various biological systems, which can influence its effectiveness:
- Drug Interactions: Studies indicate that desoxyrhaponticin may interact with medications such as anticoagulants (e.g., warfarin), enhancing their effects due to its laxative properties from rhubarb .
- Biochemical Interactions: The compound's interaction with human serum albumin suggests it may influence drug bioavailability and distribution in the body .
Desoxyrhaponticin shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Type | Key Activity | Unique Aspect |
|---|---|---|---|
| Rhaponticin | Stilbene Glycoside | Fatty acid synthase inhibition | More potent than desoxyrhaponticin |
| Phlorizin | Glycoside | Glucose uptake inhibition | Primarily used for diabetes |
| Rhapontigenin | Stilbene | Antihistamine activity | Lacks glycosidic structure |
Desoxyrhaponticin is unique among these compounds due to its specific inhibitory action on fatty acid synthase and its dual role in both anticancer and antimicrobial activities.








